molecular formula C9H7BrF2O B2915616 beta-Bromo-alpha,alpha-difluoropropiophenone CAS No. 1319011-02-3

beta-Bromo-alpha,alpha-difluoropropiophenone

Cat. No. B2915616
M. Wt: 249.055
InChI Key: BUNGICKCBOYJNZ-UHFFFAOYSA-N
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Description

Beta-Bromo-alpha,alpha-difluoropropiophenone, also known as 2-Bromo-2’,4’-difluoropropiophenone, is a type of fluorinated ketone . It is a chemical compound that falls under the category of organofluorine chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the Hell-Volhard-Zelinskii reaction, which is a method for alpha bromination of carboxylic acids . This reaction involves the use of bromine and phosphorus tribromide . The reaction starts with the formation of an acid bromide, which can enolize more readily, making alpha-bromination possible .


Chemical Reactions Analysis

Alpha-bromo carboxylic acids, which are similar to the compound , can undergo various reactions. For example, they can react with an aqueous basic solution followed by an acidic work-up to produce alpha-hydroxy carboxylic acids . They can also react with an excess of ammonia to provide alpha-amination, which provides a possible route to amino acids .

Scientific Research Applications

In vitro Estrogenicity of Brominated Compounds

Research into polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs (HO-PBDEs) has shown that these compounds exhibit estrogenic potencies in cell line assays based on estrogen receptor (ER)-dependent luciferase reporter gene expression. These findings suggest the potential pseudoestrogenic effects of PBDEs and their metabolites, indicating significant implications for environmental health and safety (Meerts et al., 2001).

Anaerobic Degradation of Brominated Flame Retardants

A study on the anaerobic degradation of brominated flame retardants like TBBPA, HBCD, and DecaBDE underlines the environmental persistence and potential bioaccumulation risks associated with these substances. The research provides insights into the degradation behaviors of these compounds, which are crucial for understanding their environmental impact and for developing effective waste management strategies (Gerecke et al., 2006).

Synthesis of Trifluoromethylated Nucleosides

Studies on the synthesis of 2',3'-dideoxy-2'-trifluoromethylnucleosides from alpha-trifluoromethyl-alpha,beta-unsaturated esters provide a basis for the development of novel nucleoside analogues. These compounds have potential applications in antiviral and anticancer therapies, highlighting the importance of brominated intermediates in medicinal chemistry (Zhang, Qing, & Yu, 2000).

properties

IUPAC Name

3-bromo-2,2-difluoro-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGICKCBOYJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Bromo-alpha,alpha-difluoropropiophenone

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